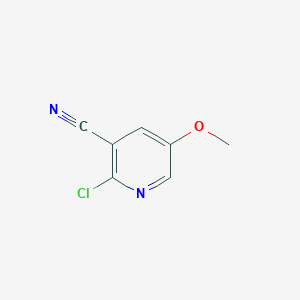
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride, also known as MTM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. MTM is a thionocarbonate derivative that has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of bacterial and viral growth, and the enhancement of crop growth and yield. (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit various enzymes and metabolic pathways. However, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the investigation of its potential as a precursor for the synthesis of functional materials. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride and its potential applications in various fields.
Synthesis Methods
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been synthesized by several methods, including the reaction of 4-methoxythiobenzamide with chloroacetic acid, the reaction of 4-methoxythiobenzamide with chloroformic acid, and the reaction of 4-methoxythiobenzamide with phosgene. The most common method of synthesis is the reaction of 4-methoxythiobenzamide with chloroformic acid, which results in the formation of (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride hydrochloride.
Scientific Research Applications
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been investigated for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and viruses. In agriculture, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been studied for its ability to enhance crop growth and yield, as well as its potential as a pesticide. In materials science, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been investigated for its potential as a precursor for the synthesis of functional materials.
properties
IUPAC Name |
(4-methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-11-7(6-8)2-4-12(9,10)5-3-7;/h2-6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZCBBNRPDVTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCS(=O)(=O)CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)


![2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2394682.png)


![ethyl 2-(3-(2-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2394687.png)

![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)
![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2394695.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394699.png)

